

An In-depth Technical Guide to Alphitolic Acid: Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: *Alphitolic acid*

Cat. No.: *B1675453*

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Abstract

Alphitolic acid is a naturally occurring pentacyclic triterpenoid of the lupane class, identified in various plant species. It is structurally a derivative of betulinic acid, featuring hydroxyl groups at the 2 α and 3 β positions. This compound has garnered significant scientific interest due to its diverse pharmacological activities, including potent anti-inflammatory and anti-cancer properties. Mechanistic studies reveal that its biological effects are largely mediated through the inhibition of the Akt-NF- κ B signaling pathway, a critical regulator of cell survival, proliferation, and inflammation. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and spectroscopic data of **alphitolic acid**. Additionally, it outlines a representative protocol for its isolation and details its key signaling pathway, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Identity and Structure

Alphitolic acid is a hydroxylated derivative of betulinic acid, characterized by a lupane skeleton. The core structure consists of five fused rings (A-E), with a carboxylic acid group at position C-28 and an isopropenyl group at C-19.

Systematic IUPAC Name: (1R,3aS,5aR,5bR,7aR,9R,10R,11aR,11bR,13aR,13bR)-9,10-dihydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-

1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid.

Common Synonyms: 2 α -Hydroxybetulinic acid, Aophitolic acid, (2 α ,3 β)-2,3-Dihydroxylup-20(29)-en-28-oic acid.

Core Structure and Functional Groups

- Scaffold: Lupane-type pentacyclic triterpenoid.
- Key Functional Groups:
 - Carboxylic acid (-COOH) at C-28.
 - Two secondary hydroxyl (-OH) groups at C-2 and C-3.
 - An isopropenyl group [-C(CH₃)=CH₂] attached to ring E.

Stereochemistry

The stereochemistry of **alphaltolic acid** is critical to its structure and biological function. The hydroxyl groups on ring A are in a trans-diaxial orientation, with the C-2 hydroxyl group in an alpha (α) configuration and the C-3 hydroxyl group in a beta (β) configuration. The complete stereochemical configuration is defined by multiple chiral centers within its rigid ring system.

Identifier	Value
Molecular Formula	C ₃₀ H ₄₈ O ₄
Molecular Weight	472.7 g/mol
CAS Number	19533-92-7
Canonical SMILES	CC(=C) [C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4 --INVALID-LINK--(CC[C@@H]5[C@@]4(C-- INVALID-LINK--C)O">C@HO)C)C(=O)O
InChI Key	PFCVZKFJHRCLCC-PGOIBATFSA-N

Physicochemical and Spectroscopic Data

Precise experimental data for the physicochemical properties of **alphitolic acid** are not consistently reported across the literature. The following tables summarize available spectroscopic data, which is essential for its identification and characterization.

Physicochemical Properties

Property	Value	Notes
Appearance	White to off-white powder	As reported by commercial suppliers.
Melting Point	Not consistently reported.	Experimental values are not readily available in the surveyed literature.
Specific Optical Rotation ($[\alpha]_D$)	Not consistently reported.	Experimental values are not readily available in the surveyed literature.

Spectroscopic Data (NMR)

The structural elucidation of **alphitolic acid** relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The following data were reported in DMSO- d_6 and CD_3OD .[\[1\]](#)[\[2\]](#)

Table 1: 1H and ^{13}C NMR Spectroscopic Data for **Alphitolic Acid**

Position	^{13}C NMR (δ_{c} , ppm)	^1H NMR (δ_{H} , ppm, mult., J in Hz)
1	47.57	1.99 (m), 0.83 (m)
2	67.82	3.41 (ddd, J=11.3, 9.3, 4.4)
3	84.4	2.72 (d, J=9.3)
4	40.5	-
5	56.1	0.70 (d, J=9.0)
6	19.1	1.45 (m), 1.35 (m)
7	34.9	1.40 (m)
8	42.0	1.50 (m)
9	51.1	1.25 (m)
10	39.5	-
11	21.5	1.35 (m)
12	26.2	1.45 (m)
13	38.0	2.22 (ddd, J=12.7, 12.7, 3.4)
14	43.6	-
15	30.2	1.40 (m)
16	32.8	1.45 (m)
17	57.6	-
18	49.11	1.52 (t, J=11.3)
19	47.00	2.96 (m)
20	150.60	-
21	30.62	1.40 (m)
22	37.00	1.40 (m)
23	28.5	0.90 (s)

Position	^{13}C NMR (δ_{c} , ppm)	^1H NMR (δ_{H} , ppm, mult., J in Hz)
24	16.7	0.68 (s)
25	16.7	0.82 (s)
26	16.16	0.87 (s)
27	15.1	0.94 (s)
28	177.68	-
29	109.86	4.70 (d, J=1.8), 4.57 (d, J=1.8)
30	19.42	1.66 (s)

Note: NMR data can vary slightly based on the solvent and instrument used. The data presented combines findings from multiple sources for a comprehensive overview.[\[1\]](#)[\[2\]](#)

Experimental Protocols

Representative Isolation of Triterpenoids from Plant Material

While a specific protocol for the isolation of pure **alphitolic acid** is not detailed in readily available literature, a generalized procedure for extracting and separating triterpenoids from a known source, such as the fruits of *Ziziphus jujuba*, is presented below. This protocol would require further optimization for the targeted isolation of **alphitolic acid**.[\[3\]](#)

1. Plant Material Preparation:

- Obtain dried fruits of *Ziziphus jujuba*.
- Grind the material into a fine powder to maximize the surface area for extraction.

2. Solvent Extraction:

- Macerate the powdered plant material (e.g., 1 kg) with an organic solvent. A common choice is 95% ethanol (EtOH) or methanol (MeOH) at room temperature.

- Perform the extraction exhaustively (e.g., 3 x 5 L of solvent, 24 hours per extraction).
- Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

- Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity. For example, partition sequentially against hexane, chloroform (CHCl_3), and ethyl acetate (EtOAc). Triterpenoids like **alphitolic acid** are expected to partition into the less polar fractions, such as chloroform and ethyl acetate.
- Concentrate each fraction to dryness.

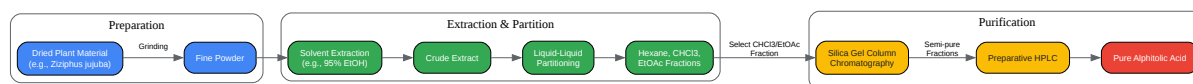
4. Chromatographic Purification:

- Subject the triterpenoid-rich fraction (e.g., the CHCl_3 fraction) to column chromatography over silica gel.
- Elute the column with a gradient solvent system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate (e.g., hexane:EtOAc gradients from 100:0 to 0:100).
- Collect fractions and monitor them using Thin Layer Chromatography (TLC), visualizing spots by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.
- Combine fractions containing compounds with similar R_f values.

5. Final Purification:

- Subject the semi-purified fractions containing the target compound to further purification steps. This may involve repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) on a C18 (reverse-phase) or silica (normal-phase) column to achieve high purity.

- Crystallization of the purified compound from a suitable solvent system (e.g., methanol/water) can yield pure **alphitolic acid**.



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Generalized workflow for the isolation of **alphitolic acid** from a plant source.

Biological Activity and Signaling Pathway

Alphitolic acid demonstrates significant biological activities, primarily as an anti-inflammatory and anti-cancer agent. Its mechanism of action is closely tied to the modulation of key cellular signaling pathways.

Anti-Cancer Activity

Alphitolic acid induces apoptosis (programmed cell death) and autophagy in cancer cells, particularly in oral squamous cell carcinoma.[4] It suppresses the proliferation of cancer cells with IC₅₀ values in the low micromolar range.[4]

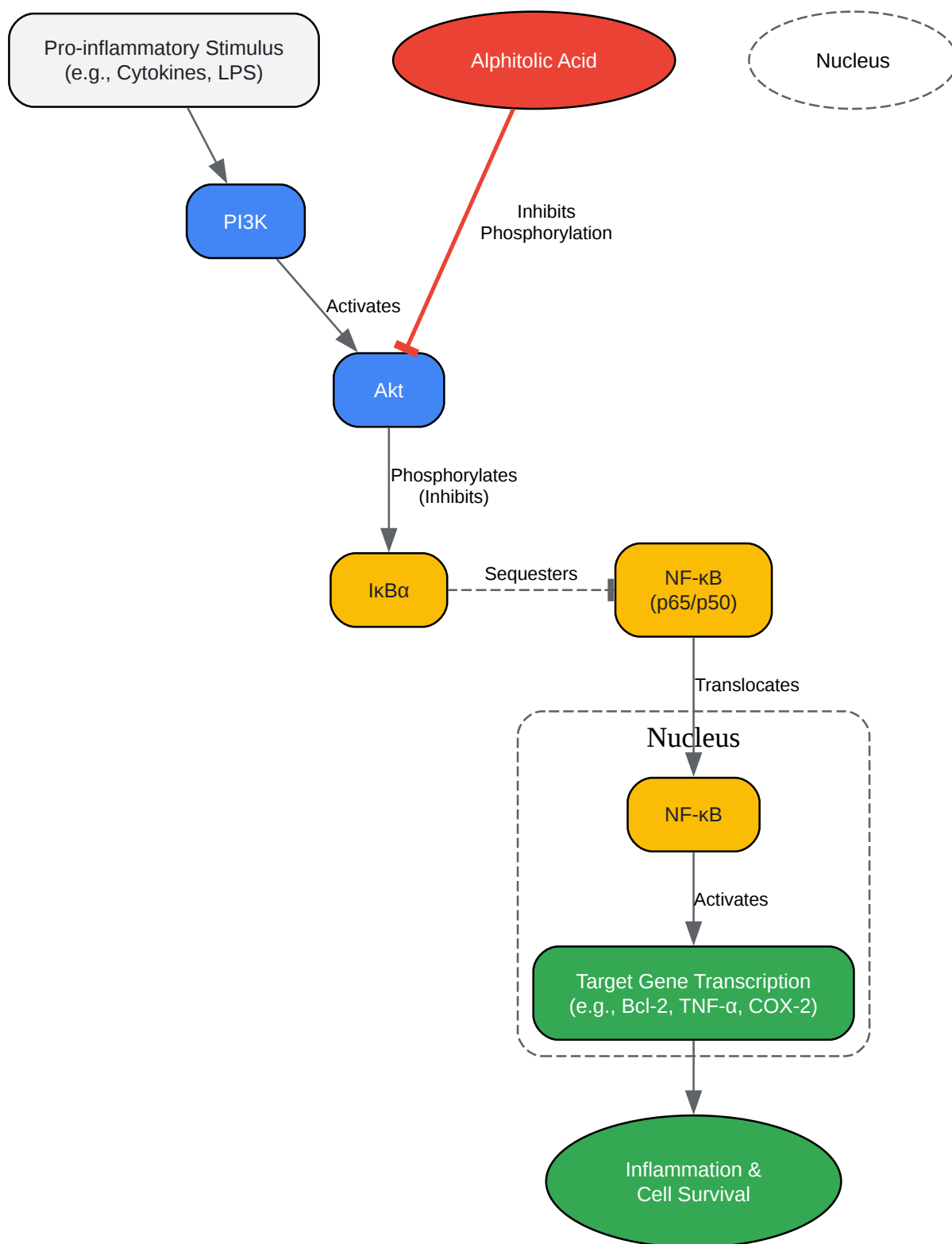
Anti-Inflammatory Activity

The compound effectively down-regulates the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF- α) in macrophages, with IC₅₀ values of 17.6 μ M and 22.7 μ M, respectively.[4]

Core Signaling Pathway: Inhibition of Akt-NF- κ B

The primary mechanism underlying the anti-cancer and anti-inflammatory effects of **alphitolic acid** is the inhibition of the PI3K/Akt/NF- κ B signaling cascade.[4]

- Akt Inhibition: **Alphitolic acid** decreases the phosphorylation of Akt, a key kinase that promotes cell survival.
- NF- κ B Inhibition: By inhibiting Akt, it prevents the subsequent phosphorylation and degradation of I κ B α (inhibitor of NF- κ B). This keeps NF- κ B sequestered in the cytoplasm, preventing its translocation to the nucleus.
- Downstream Effects: The inhibition of NF- κ B nuclear translocation leads to the down-regulation of its target genes, which include anti-apoptotic proteins like Bcl-2 and pro-inflammatory cytokines.^[4]



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Alphitolic acid inhibits the Akt/NF-κB signaling pathway.

Conclusion

Alphitolic acid stands out as a promising natural product with significant therapeutic potential. Its well-defined chemical structure and stereochemistry provide a solid foundation for further investigation. The ability of **alphitolic acid** to potently inhibit the Akt-NF-κB signaling pathway underscores its value as a lead compound for the development of novel anti-inflammatory and anti-cancer drugs. This guide consolidates the key technical information on **alphitolic acid** to support ongoing and future research efforts in medicinal chemistry and pharmacology.

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